REACTION_CXSMILES
|
[I-].[CH2:2]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[C:20]1[O:21][CH2:22][C:23]([CH3:27])([CH3:26])[N+:24]=1C)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[CH2:28](C1C=CC=CC=1C=O)[CH2:29]CCCCCCCCCC.C1(CCCCCCCC[Mg]Br)C=CC=CC=1.COC1C=CC=CC=1C1OCC(C)(C)N=1>O1CCCC1>[C:10]1([CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[C:20]2[O:21][CH2:22][C:23]([CH3:26])([CH3:27])[N:24]=2)[CH:11]=[CH:12][CH:13]=[CH:29][CH:28]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].C(CCCCCCCCCCC)C1=C(C=CC=C1)C=1OCC([N+]1C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)C1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
24.25 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCCCCC[Mg]Br
|
Name
|
|
Quantity
|
17.1 mmol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)C=1OCC(N1)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
After stirring for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCCCCCCC1=C(C=CC=C1)C=1OCC(N1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |